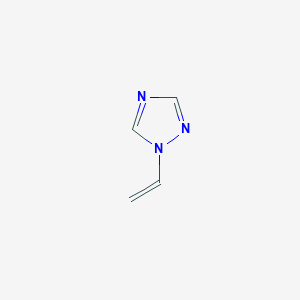

1-Vinyl-1,2,4-triazole

Description

Significance of Vinyl Heterocycles in Chemical Synthesis and Materials Science

Vinyl heterocycles are a class of organic compounds that possess a vinyl group (C=C) attached to a heterocyclic ring system. This structural motif makes them exceptionally valuable in both chemical synthesis and materials science. The vinyl group provides a reactive site for polymerization, allowing for the creation of a wide array of polymers with tailored properties. The heterocyclic component, which contains atoms other than carbon in the ring (such as nitrogen, oxygen, or sulfur), imparts specific functionalities to the resulting materials. ijpsr.com

These functionalities can include hydrophilicity, thermal stability, coordination ability with metal ions, and specific biological activities. ijpsr.comnih.gov The modular nature of vinyl heterocycles allows for a wide range of synthetic transformations, often facilitated by transition metal catalysis, leading to new carbon-carbon bond formations. acs.org This versatility has led to their use in diverse applications, including the development of pharmaceuticals, agrochemicals, corrosion inhibitors, and advanced polymeric materials for sensors, catalysis, and energy storage. ijpsr.comnih.gov

Overview of 1,2,4-Triazole (B32235) Chemistry

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert. chemicalbook.com The ring is planar and possesses 6π electrons, which confer its aromatic character. chemicalbook.comwikipedia.org

From a chemical standpoint, the 1,2,4-triazole ring is a weak base and is amphoteric, meaning it can be both protonated and deprotonated. wikipedia.org The carbon atoms in the ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. chemicalbook.com Conversely, electrophilic substitution typically occurs at the nitrogen atoms. chemicalbook.com This distinct reactivity, along with the ability of the nitrogen atoms to act as ligands for metal ions, makes the 1,2,4-triazole scaffold a valuable component in various chemical domains. nih.govwikipedia.org Derivatives of 1,2,4-triazole are integral to many pharmaceutical agents, highlighting their biological significance. ontosight.ainih.govnih.govresearchgate.net

Unique Attributes of 1-Vinyl-1,2,4-triazole as a Functional Monomer and Building Block

This compound (VT), with the chemical formula C4H5N3, combines the polymerizable nature of a vinyl group with the distinct chemical characteristics of the 1,2,4-triazole ring. sigmaaldrich.comuni.lu This monomer can undergo polymerization through methods like reversible addition-fragmentation chain transfer (RAFT) to produce polymers with controlled molecular weights, known as poly(this compound) (PVT). researchgate.netresearchgate.net

Polymers derived from this compound exhibit a range of valuable properties, including good solubility in water and polar organic solvents, high thermal stability (up to 300-350 °C), chemical resistance, and a strong ability to form complexes with metal ions. researchgate.netresearchgate.net The resulting polymer, PVT, is an amphiphilic, non-ionogenic material that has proven effective as a stabilizing matrix for metallic nanoparticles, such as gold and silver. researchgate.netresearchgate.net Furthermore, the incorporation of this compound into other polymer structures, like hydrogels, can enhance their water content and introduce beneficial properties. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C4H5N3 |

| Molecular Weight | 95.10 g/mol |

| Form | Liquid |

| Density | 1.099 g/mL at 20 °C |

| Refractive Index | n20/D 1.511 |

| CAS Number | 2764-83-2 |

This data is compiled from references sigmaaldrich.comsigmaaldrich.comnih.gov.

Scope and Academic Relevance of this compound Research

The academic and industrial interest in this compound stems from the versatile properties of its polymers and copolymers. Research has demonstrated that polymers based on this monomer are promising for creating heat-resistant and electrochemically stable proton-conducting membranes for fuel cells, which can operate at temperatures above 100 °C without water. researchgate.netresearchgate.net The ability of poly(this compound) to stabilize metal nanoparticles has opened avenues for the development of new antibacterial materials and catalysts. researchgate.net

Furthermore, the synthesis of functional copolymers by combining this compound with other monomers, such as N-vinylcarbazole, allows for the fine-tuning of material properties for specific applications, including luminescent materials. researchgate.netresearchgate.net The ongoing research into the polymerization kinetics and the influence of substituents on the triazole ring continues to expand the potential applications of this versatile monomer in materials science. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUNZCVRYICLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70234-95-6 | |

| Record name | 1H-1,2,4-Triazole, 1-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70234-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60340499 | |

| Record name | 1-Vinyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2764-83-2 | |

| Record name | 1-Vinyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Vinyl-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 Vinyl 1,2,4 Triazole

Direct Vinylations of 1,2,4-Triazole (B32235)

Direct vinylation involves the introduction of a vinyl group onto a pre-formed 1,2,4-triazole ring. This can be achieved through several methods, most notably employing transition metal catalysts.

Transition Metal-Catalyzed Vinylations

Transition metal catalysis provides an efficient means for the N-vinylation of azoles. Copper-catalyzed methods, in particular, have been shown to be effective. The Chan-Lam coupling reaction, which involves the copper-promoted coupling of a nitrogen nucleophile with a boronic acid, is a key example. Copper-catalyzed N-vinylation of 1,2,3-triazoles and tetrazoles with vinylboronic acids has been reported to proceed with high efficiency. researchgate.net This methodology is catalyzed by complexes such as (phen)Cu(PPh₃)Br and can be performed under base-free conditions with low catalyst loading. researchgate.net While direct palladium-catalyzed arylation of 1,2,3-triazoles has been developed, demonstrating the feasibility of functionalizing the triazole ring, specific examples of palladium-catalyzed vinylation of 1,2,4-triazole are less commonly detailed in the reviewed literature. nih.gov

A study by Motornov et al. demonstrated the copper(I)-catalyzed Chan-Lam coupling for the N2-vinylation of electron-deficient azoles using potassium vinyl trifluoroborate as the vinyl source. researchgate.net This approach offers the advantage of mild, base-free conditions. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed N-Vinylation of Azoles

| Azole Substrate | Vinyl Source | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Electron-deficient NH-azoles (e.g., 1,2,3-triazoles, tetrazoles) | Vinylboronic acids or Potassium vinyltrifluoroborate | (phen)Cu(PPh₃)Br | Low catalyst loading (5 mol%), base-free conditions, selective N2-vinylation. | researchgate.net |

Alternative and Metal-Free Approaches

While transition metal catalysis is a primary route, research into alternative and metal-free methods for the synthesis of substituted triazoles is ongoing. For instance, metal-free, multicomponent reactions have been developed for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. scispace.com Additionally, a catalyst-free hydroamination of N,N-disulfonyl ynamides with amines provides a route to N-sulfonylamidines, which are precursors to other functionalized nitrogen heterocycles. organic-chemistry.org However, specific examples of direct, metal-free N-vinylation of a pre-existing 1,2,4-triazole ring are not extensively documented in the surveyed literature. The development of such methods remains an area of interest to avoid potential metal contamination in the final product.

Cycloaddition-Based Syntheses of 1,2,4-Triazole Scaffolds Bearing Vinyl Functionality

An alternative to direct vinylation is the construction of the 1,2,4-triazole ring from precursors that already contain the vinyl moiety. This approach often provides excellent control over regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Modifications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," most famously used for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgnih.gov This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. nih.govrsc.org While the classic CuAAC reaction yields the 1,2,3-triazole isomer, modifications and related cycloaddition strategies can be envisioned for the synthesis of vinyl-substituted triazoles. For example, a three-component reaction of alkynes, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and 1,3-dicarbonyl compounds has been used to produce N1-vinyl-1,2,3-triazoles. nih.gov This suggests that cycloaddition pathways are a viable route to incorporate a vinyl group onto a triazole ring during its formation.

Tandem Aerobic Oxidative Coupling Routes

Tandem reactions that form multiple bonds in a single operation offer an efficient pathway to complex molecules. Copper-catalyzed aerobic oxidative coupling has been employed for the synthesis of 1,2,4-triazole derivatives. organic-chemistry.org These reactions can proceed through sequential N-C and N-N bond-forming oxidative couplings. organic-chemistry.org A copper-catalyzed tandem aerobic oxidative coupling of a maleimide (B117702) with a 2-substituted indole (B1671886) has also been reported, showcasing the utility of this approach in forming C-N bonds. researchgate.net Mechanistic studies on copper-catalyzed aerobic oxidative N-N coupling highlight that these reactions can proceed through an "oxidase"-type mechanism involving the oxidation of a Cu(I) catalyst by oxygen. rsc.org The application of such tandem oxidative processes using vinyl-containing starting materials could provide a direct entry to vinyl-1,2,4-triazoles.

Amidines and Imidates as Precursors

The use of amidines and imidates as precursors is a well-established and versatile strategy for the synthesis of 1,2,4-triazoles. researchgate.netresearchgate.net A particularly relevant method involves the regioselective condensation of N-acryloyl imidates with hydrazines to produce 5-vinyl-1,2,4-triazoles. researchgate.net This approach is notable for its high yields. researchgate.net Another strategy involves the cyclocondensation of vinylimidates with hydrazines, catalyzed by p-toluenesulfonic acid (PTSA), often using polyethylene (B3416737) glycol (PEG) as a green solvent, which can yield 5-vinyl-1,2,4-triazole derivatives with exceptional yields (up to 98%).

The reaction of 2,2,2-trichloroethyl imidates with hydrazines in the presence of a catalyst like PTSA in PEG-400 has been shown to produce 3,4,5-trisubstituted-1,2,4-triazoles in high yields. By incorporating a vinyl group into the appropriate precursor, this method can be adapted for the synthesis of vinyl-1,2,4-triazoles.

Table 2: Synthesis of Vinyl-1,2,4-Triazoles from Imidate Precursors

| Precursor | Reagent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Vinylimidates | Hydrazines | p-Toluenesulfonic acid (PTSA) / Polyethylene glycol (PEG) | 5-Vinyl-1,2,4-triazole derivatives | Up to 98% | |

| N-Acryloyl imidates | Hydrazines (R¹=H, aryl, alkyl) | Not specified | 5-Vinyl-1,2,4-triazoles | Not specified | researchgate.net |

Click Chemistry Applications in 1-Vinyl-1,2,4-triazole Synthesis

Click chemistry, a concept introduced by K. B. Sharpless in 2001, emphasizes reactions that are high-yielding, broad in scope, and produce byproducts that are easily removed. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has become a powerful tool for synthesizing 1,2,3-triazoles. organic-chemistry.orgnih.gov This method is noted for its reliability, selectivity, and the biocompatibility of the starting materials. nih.gov

While the classic Huisgen 1,3-dipolar cycloaddition of alkynes and azides often requires high temperatures and can result in a mixture of regioisomers, the copper-catalyzed version is highly regioselective, specifically yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org Conversely, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides the opposite regioselectivity, leading to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org These catalyzed reactions are fully compliant with the principles of click chemistry. organic-chemistry.org

For the synthesis of vinyl-1,2,3-triazole derivatives, methodologies often rely on Cu-catalyzed cycloaddition reactions as a key step, with the vinyl substituent being formed through subsequent elimination or Wittig-type reactions. rsc.org However, the use of potentially explosive organic azides or sodium azide as starting materials can be a drawback for large-scale industrial production. rsc.org To address this, transition-metal-free methods have been developed. One such approach involves the direct reaction of triazoles with alkynes promoted by an inorganic base, offering a greener and safer alternative. rsc.orgrsc.org This method demonstrates good yields and excellent functional group tolerance. rsc.orgrsc.org

A study by Zhang et al. demonstrated the synthesis of N1-vinyl-1,2,3-triazoles through a three-component reaction of alkynes, trimethylsilyl azide (TMSN₃), and 1,3-dicarbonyl compounds, using silver sulfate (B86663) as a catalyst and sodium bicarbonate as a base at 70°C. frontiersin.orgnih.govfrontiersin.org This method is praised for its simple operation and good compatibility with various functional groups. frontiersin.orgnih.govfrontiersin.org

| Catalyst | Reactants | Product | Key Features |

| Copper(I) | Azides, Terminal Alkynes | 1,4-disubstituted 1,2,3-triazoles | High yield, high regioselectivity, mild conditions. organic-chemistry.orgnih.gov |

| Ruthenium | Azides, Alkynes | 1,5-disubstituted 1,2,3-triazoles | Complements CuAAC by providing the opposite regioisomer. organic-chemistry.org |

| Inorganic Base | Triazoles, Alkynes | Z-isomers of vinyl triazoles | Transition-metal-free, good to excellent yields. rsc.orgrsc.org |

| Silver Sulfate | Alkynes, TMSN₃, 1,3-Diketones | N1-vinyl-1,2,3-triazoles | Simple operation, good functional group tolerance. frontiersin.orgnih.govfrontiersin.org |

Synthesis via Imidate and Trichloroethyl Imidate Intermediates

Imidates, particularly 2,2,2-trichloroethyl imidates, serve as valuable precursors for the synthesis of 1,2,4-triazoles. frontiersin.org A notable eco-friendly method utilizes polyethylene glycol (PEG) as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst to convert 2,2,2-trichloroethyl imidates into 3,4,5-trisubstituted-1,2,4-triazoles in high yields (up to 92%). frontiersin.org While this has been primarily applied to trisubstituted derivatives, it can be adapted for the synthesis of vinyl-triazoles by using vinyl-containing hydrazines. The trichloroethyl group functions as a protecting group that can be cleaved under basic conditions to yield the triazole core. The scalability and mild reaction conditions of this method make it suitable for industrial applications.

Another approach involves the use of vinylimidates as precursors, which allows for the installation of a wide array of substituents at the N1, C3, and C5 positions of the 1,2,4-triazole ring with good yields. frontiersin.org

Solid-Phase Synthesis Considerations for this compound

Solid-phase organic synthesis (SPOS) offers a robust platform for the construction of this compound derivatives with high purity and simplified workup procedures. arkat-usa.org A prominent method employs a polymer-supported α-selenopropionic acid as a scaffold. arkat-usa.org The synthesis involves the acylation of this resin with acid hydrazides, followed by cyclocondensation with arylphosphazoanilides, and subsequent oxidation-elimination to yield the desired vinyl-substituted 1,2,4-triazoles in good yield and purity. arkat-usa.org This traceless solid-phase approach is advantageous due to the easy removal of excess reagents and byproducts through simple filtration. arkat-usa.org

Optimization of Reaction Conditions and Yields in this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In solid-phase synthesis, the process typically begins with the swelling of a polystyrene resin in an anhydrous solvent like dichloromethane. This is followed by the sequential addition of reagents such as acid hydrazides, dimethyl carbonate (DMC), and triethylamine (B128534). The reaction mixture is stirred for an extended period, often 24 hours, to ensure the completion of the initial reaction before proceeding with cyclization.

For solution-phase synthesis, particularly those involving imidate intermediates, the choice of solvent and catalyst is critical. The use of PEG-400 as a solvent and PTSA as a catalyst at temperatures ranging from room temperature to 60°C has been shown to be effective. In transition-metal-free syntheses of vinyl triazoles, the base catalyst plays a significant role. Studies have shown that cesium carbonate can provide good yields. rsc.org The reaction temperature and duration are also key parameters to optimize, with typical conditions being around 120-150°C for 12-24 hours. rsc.org

The following table summarizes the optimized conditions for different synthetic routes:

| Synthetic Route | Catalyst/Promoter | Solvent | Temperature | Yield |

| Solid-Phase Synthesis | Polymer-supported α-selenopropionic acid | Dichloromethane | Not specified | Good |

| Trichloroethyl Imidate Method | p-Toluenesulfonic acid (PTSA) | PEG-400 | Room temperature to 60°C | 92% frontiersin.org |

| Transition-Metal-Free Vinylation | Cesium Carbonate | DMSO | 120-150°C | Up to 73% rsc.org |

Regioselectivity and Functional Group Tolerance in this compound Synthesis

Achieving high regioselectivity is a significant challenge in the synthesis of substituted triazoles. As mentioned earlier, copper-catalyzed click chemistry reactions are highly regioselective for the formation of 1,4-disubstituted 1,2,3-triazoles, while ruthenium catalysis favors the 1,5-isomer. organic-chemistry.orgacs.org This allows for the specific synthesis of desired isomers.

In the synthesis of 1,2,4-triazoles, regioselectivity can also be controlled. For instance, the reaction of amidrazones with diethyl azodicarboxylate and triethylamine has been shown to be a highly regioselective one-pot process for producing 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov

Functional group tolerance is another critical aspect, as it allows for the synthesis of a diverse range of derivatives. Many modern synthetic methods, including click chemistry and transition-metal-free approaches, exhibit excellent functional group tolerance. organic-chemistry.orgrsc.orgrsc.org For example, the copper-catalyzed synthesis of 1,2,4-triazoles from amidines and various reaction partners demonstrates good functional group compatibility. organic-chemistry.org Similarly, the solid-phase synthesis using a polymer-supported selenium linker is compatible with a variety of functional groups on the acid hydrazide and arylphosphazoanilide components. arkat-usa.org

Mechanistic Insights and Chemical Transformations of 1 Vinyl 1,2,4 Triazole

Reactivity of the Vinyl Group in 1-Vinyl-1,2,4-triazole

The vinyl group (–CH=CH₂) attached to the N1 position of the triazole ring is an electron-deficient alkene. This is due to the electron-withdrawing nature of the heterocyclic ring, which influences the vinyl group's susceptibility to various reactions.

The electron-deficient nature of the carbon-carbon double bond in this compound dictates its behavior in addition reactions.

Electrophilic Additions: The vinyl group undergoes electrophilic addition, though its reactivity is modulated by the electron-withdrawing triazole ring. For instance, analogous N-vinylazoles react with hydrogen halides. The reaction follows Markovnikov's rule, where the proton adds to the terminal carbon (β-carbon) of the vinyl group, and the halide adds to the α-carbon adjacent to the nitrogen atom. This regioselectivity is driven by the formation of a more stable carbocation intermediate, which is stabilized by the adjacent nitrogen atom. The general inertness of the triazole ring to many reagents means that reactions can be selective for the vinyl group.

Nucleophilic Additions: While less common for unactivated alkenes, the polarization of the vinyl group in this compound makes its β-carbon susceptible to nucleophilic attack in a process known as Michael addition. This reaction is facilitated by the electron-withdrawing character of the triazole ring, which can stabilize the resulting negative charge. For example, the parent 1,2,4-triazole (B32235) can add to electron-deficient alkenes like acrylonitrile (B1666552). ugent.bewuxibiology.com By analogy, strong nucleophiles can add to the vinyl group of this compound, particularly under basic conditions.

A summary of representative addition reactions is presented below.

| Reaction Type | Reagent | Product Type | Regioselectivity |

| Electrophilic Addition | Hydrogen Halide (HX) | 1-(1-Haloethyl)-1,2,4-triazole | Markovnikov |

| Nucleophilic Addition | Strong Nucleophile (Nu⁻) | 1-(2-Nucleoethyl)-1,2,4-triazole | Anti-Markovnikov (Michael) |

The vinyl group is the primary site for oxidation and reduction reactions, as the aromatic triazole ring is generally stable under many common redox conditions.

Oxidation: The double bond of this compound can be readily oxidized.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the vinyl group into an epoxide, forming 1-(oxiran-2-yl)-1H-1,2,4-triazole. rsc.org This epoxide is a valuable intermediate, as its ring can be opened by various nucleophiles. mdpi.com

Dihydroxylation: The vinyl group can be converted into a vicinal diol (two adjacent hydroxyl groups) using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. mdpi.com Sharpless asymmetric dihydroxylation allows for the synthesis of chiral diols from the alkene. mdpi.com

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis, which, depending on the workup conditions, can yield formaldehyde (B43269) and N-formyl-1,2,4-triazole.

Reduction: The vinyl group is readily reduced to an ethyl group.

Catalytic Hydrogenation: The most common method for reducing the vinyl group is catalytic hydrogenation. ugent.be Using catalysts such as palladium on carbon (Pd/C) or ruthenium on alumina (B75360) under a hydrogen atmosphere, this compound is converted to 1-Ethyl-1,2,4-triazole. mdpi.comresearchgate.net This transformation is efficient and typically proceeds under mild conditions without affecting the aromatic triazole ring. researchgate.net

The following table summarizes key oxidation and reduction reactions.

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Epoxidation | m-CPBA | Vinyl → Epoxide |

| Dihydroxylation | OsO₄, NMO | Vinyl → Vicinal Diol |

| Hydrogenation | H₂, Pd/C | Vinyl → Ethyl |

The vinyl group of this compound is highly susceptible to radical reactions, with radical polymerization being the most significant. researchgate.net This reactivity allows for the synthesis of poly(this compound), a polymer with interesting properties for materials science applications.

Free-Radical Polymerization: This process is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN). The reaction involves the initiation, propagation, and termination steps characteristic of radical polymerization, leading to the formation of a high-molecular-weight polymer. mdpi.com

Controlled Radical Polymerization (RAFT): Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers a more controlled method to synthesize polymers with specific molecular weights and low dispersity. This technique employs a RAFT agent, such as a dithiocarbamate (B8719985) or trithiocarbonate, to mediate the polymerization process. This control is crucial for creating well-defined polymer architectures for advanced applications.

| Polymerization Method | Initiator / Agent | Key Feature |

| Free-Radical Polymerization | AIBN | High molecular weight polymer |

| RAFT Polymerization | AIBN + RAFT Agent | Controlled molecular weight, low dispersity |

Reactivity of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle. Its reactivity is governed by the presence of three nitrogen atoms, which make the ring electron-deficient and influence the sites of electrophilic and nucleophilic attack.

Due to the high electron density and availability of lone pairs on the nitrogen atoms, electrophilic attack occurs exclusively at these positions rather than on the ring carbons. chemicalbook.compharmasm.com In this compound, the N1 position is already substituted. Therefore, electrophiles react at either the N2 or N4 atoms.

Protonation: The triazole ring is basic and can be protonated by strong acids. Protonation occurs preferentially at the N4 position to form a stabilized triazolium cation. chemicalbook.com

Alkylation: Reaction with alkylating agents, such as alkyl halides, results in the formation of quaternary 1,2,4-triazolium salts. Studies show that the alkylation of this compound occurs specifically at the N4 position. This quaternization enhances the electron-withdrawing nature of the ring.

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to their proximity to the electronegative nitrogen atoms. chemicalbook.com This makes them theoretically susceptible to nucleophilic attack. However, in an unsubstituted ring like that of this compound, the C-H bonds are strong, and there is no suitable leaving group. Consequently, direct nucleophilic substitution at the carbon atoms is generally difficult and requires harsh conditions or activation of the ring. pharmasm.combhu.ac.in

Reactivity is significantly enhanced if a good leaving group is present at the C3 or C5 position. bhu.ac.in

Substitution on Activated Rings: When a leaving group such as a halogen or a nitro group is attached to a ring carbon, nucleophilic aromatic substitution (SNAr) can occur. For example, in purine (B94841) systems, a 1,2,3-triazolyl group at the C6 position can act as a leaving group, being displaced by O- and C-nucleophiles. nih.gov This demonstrates the principle that with appropriate activation, the triazole carbons can undergo substitution. For this compound derivatives, a nitro group at C5 would readily be displaced by various nucleophiles.

Ring-Opening Reactions of 1,2,4-Triazole Derivatives

The structural integrity of the 1,2,4-triazole ring can be compromised under certain conditions, leading to ring-opening reactions. These transformations are pivotal in synthetic chemistry, as they can generate reactive intermediates that are otherwise difficult to access.

The thermal stability and decomposition of 1,2,4-triazole derivatives have been the subject of numerous studies. Thermogravimetric analysis (TGA) has shown that the decomposition of these compounds often occurs in distinct stages. For instance, some 1,2,4-triazole derivatives are stable up to temperatures ranging from 241–296 °C in the air, with decomposition proceeding in two stages under oxidative conditions. researchgate.net The thermal stability is influenced by the nature of the substituents on the triazole ring. researchgate.netrsc.org

Studies on nitro-1,2,4-triazoles have revealed complex decomposition mechanisms. researchgate.net Theoretical calculations suggest that upon heating, these compounds can decompose to produce a variety of products, including N₂, N₂O, NO, CO₂, HCN, and HNCO, among others. researchgate.net The thermal decomposition process for many 1,2,4-triazole derivatives is often an endothermic process, as observed through Differential Scanning Calorimetry (DSC). jocpr.com For the parent 1,2,4-triazole, thermal degradation begins around 186°C, with a maximum decomposition temperature (Tmax) of approximately 199.68°C. omicsonline.org

Table 1: Thermal Decomposition Data for Selected 1,2,4-Triazole Derivatives

| Compound | Onset of Decomposition (°C) | Tmax (°C) | Weight Loss (%) | Reference |

| 1,2,4-triazole (control) | 186 | 199.68 | 53.79 | omicsonline.org |

| p-Me-DNPT | 150 | 310 | 95 | rsc.org |

| p-OMe-DNPT | ~40-210 | 330 | - | rsc.org |

| p-NH₂-DNPT | 150 | 300 | ~70 | rsc.org |

While many ring-opening reactions of triazoles are catalyzed by transition metals, metal-free pathways have also been developed. mdpi.com These reactions often occur at elevated temperatures. For example, N-fluoroalkyl-1H-triazoles can undergo ring-opening to form ketenimine intermediates at temperatures between 130–160 °C without the need for a metal catalyst. mdpi.com

One proposed metal-free mechanism involves a Dimroth equilibrium followed by nitrogen extrusion and a Wolff rearrangement, which ultimately leads to the formation of a ketenimine intermediate. mdpi.com This intermediate can then be trapped by a nucleophile. Another approach involves the reaction of arylidene thiazolone with a hydrazine, which triggers a ring-opening via N-C bond formation and C-S bond cleavage, followed by intramolecular cyclization to form a new heterocyclic system. rsc.org

The formation of ketenimine intermediates is a key feature of many triazole ring-opening reactions. mdpi.combeilstein-journals.org These intermediates are highly reactive and can participate in a variety of subsequent transformations. For instance, a plausible reaction pathway for the formation of rsc.orgomicsonline.orgtriazolo[4,3-a]pyridines involves the isomerization of an ynamine intermediate to a ketenimine, which then undergoes intramolecular cyclization. beilstein-journals.org

In copper-catalyzed reactions, the formation of a copper-triazole intermediate can be followed by a ring-opening that generates a copper-ketenimine species. doi.org Ketenimines can also be generated from N-fluoroalkyl-1,2,3-triazoles under microwave conditions, which then cyclize to form isoquinolines. researchgate.net The reactivity of ketenimines allows them to react with various nucleophiles, such as amines, to form products like N-aryl ethene-1,1-diamines. mdpi.com The generation of N-sulfonyl acetylketenimine from a ynone-participated CuAAC/ring-opening reaction highlights the formation of highly reactive intermediates bearing two electron-withdrawing groups. researchgate.net

Mechanistic Studies of this compound Reactions

The vinyl group on the this compound molecule introduces a site of reactivity that can participate in various chemical transformations, including polymerization and addition reactions.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction for synthesizing triazoles. While typically associated with 1,2,3-triazoles, the principles can be extended to understand reactions involving other triazole isomers. The generally accepted mechanism for CuAAC involves the formation of a copper acetylide, which then reacts with an azide (B81097) in a concerted cycloaddition to form a triazole product. acs.org The reaction is highly regioselective, typically yielding the 1,4-disubstituted isomer. acs.orgnih.gov

In the context of this compound, a tandem aerobic oxidative coupling mechanism has been proposed for its synthesis. This process begins with a CuAAC reaction to form a triazolyl-copper intermediate, which then undergoes oxidative coupling to yield the vinyl-triazole product.

Another important reaction is oxidative coupling. A copper-catalyzed oxidative coupling reaction under an air atmosphere provides a one-step synthesis of 1,2,4-triazole derivatives. nih.gov This process is thought to involve sequential N-C and N-N bond-forming copper-catalyzed oxidative coupling reactions. nih.gov

The catalyst and reaction environment play a crucial role in directing the outcome of reactions involving this compound and its derivatives.

In copper-catalyzed reactions, the choice of ligand can significantly impact the reaction rate and selectivity. nih.gov For example, in the synthesis of 1,2,4-triazoles, different metal catalysts can lead to different regioisomers. Copper(II) catalysis tends to form 1,5-disubstituted 1,2,4-triazoles, while silver(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.org

The reaction temperature is another critical factor. In the synthesis of bis(1,2,3-triazole) versus 5-alkynyl-1,2,3-triazole, temperature modulation can steer the reaction towards the desired product. frontiersin.orgscispace.com At lower temperatures (e.g., 0°C), the formation of bis(1,2,3-triazole) is favored, while higher temperatures (e.g., 60°C) promote the formation of the 5-alkynyl-1,2,3-triazole. frontiersin.orgscispace.com This is attributed to the temperature affecting the reactivity of the triazolyl-copper intermediate. frontiersin.orgscispace.com

The solvent can also influence the reaction. For instance, the aminolysis of esters catalyzed by the 1,2,4-triazole anion shows different reaction rates in various solvents, with polar solvents like acetonitrile (B52724) and DMSO initially providing higher rates. nih.gov In metal-free additions of triazoles to alkynes, the choice of base and solvent system (e.g., Cs₂CO₃ in DMSO) is critical for achieving good yields and selectivity. rsc.org

Polymerization and Copolymerization Science of 1 Vinyl 1,2,4 Triazole

Homopolymerization of 1-Vinyl-1,2,4-triazole

The synthesis of poly(this compound) (PVT) is achieved through the homopolymerization of the this compound (VT) monomer. This process can be carried out using different polymerization techniques, which influence the resulting polymer's properties, such as molecular weight and polydispersity.

Free-Radical Polymerization Mechanisms and Kinetics

Free-radical polymerization is a common method for synthesizing PVT. This process involves the use of an initiator to generate free radicals, which then propagate through the monomer units. The kinetics and mechanism of this polymerization are influenced by several factors, including the choice of initiator and solvent.

Azobisisobutyronitrile (AIBN) is a frequently used thermal initiator for the free-radical polymerization of VT. mdpi.comresearchgate.net When heated, AIBN decomposes to form two cyanoisopropyl radicals, which then initiate the polymerization process. The polymerization is typically conducted at temperatures around 60°C in solvents like dimethylformamide (DMF), dimethylacetamide (DMAA), or water. mdpi.com This method can produce high-molecular-weight homopolymers with yields of up to 96%. mdpi.com For instance, polymerization of VT with AIBN in DMF can yield a polymer with a number-average molecular weight (Mn) of 157 kDa and a polydispersity index (PDI) of 2.02. mdpi.com Redox initiator systems, such as ammonium (B1175870) persulfate–urea, can also be employed, allowing the reaction to proceed at room temperature. mdpi.com

The choice of solvent significantly impacts the polymerization rate and the molecular weight of the resulting PVT. Polymerization of VT in polar solvents like DMF or methanol (B129727) generally results in high-molecular-weight polymers. mdpi.com For example, free-radical polymerization in methanol can produce PVT with an Mn of 136 kDa and a PDI of 2.19, while in DMF, the Mn can reach 176 kDa with a PDI of 2.10. mdpi.com The resulting homopolymer is soluble in polar solvents such as DMF, DMSO, methanol, and water, but insoluble in acetone, hexane, ethyl alcohol, and chloroform. mdpi.com

During the free-radical polymerization of VT, the growing polymer chain propagates by the sequential addition of monomer units. However, chain termination can occur through various mechanisms. One possibility is the transfer of the radical center to the triazole ring of a neighboring unit. researchgate.net The lone pair of electrons on the N(2) atom of the triazole ring can interact with the terminal α-carbon atom of the growing radical. researchgate.net This can lead to the formation of a di(1,2,4-triazol-1-yl)methyl radical, which may then disproportionate, generating a triazolyl radical. researchgate.net Another termination pathway is the direct elimination of a triazolyl radical from the growing chain, resulting in a macromolecule with a terminal double bond that can further react. researchgate.net

Controlled Radical Polymerization (CRP) of this compound

To achieve better control over the polymer architecture, including molecular weight and a narrower molecular weight distribution, controlled radical polymerization (CRP) techniques are employed.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to the polymerization of VT. mdpi.comnih.gov This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. mdpi.comnih.gov

In RAFT polymerization of VT, a chain transfer agent (CTA) is used in conjunction with a standard radical initiator like AIBN. mdpi.com Various types of CTAs have been investigated, including dithiocarbamates, xanthates, and trithiocarbonates. mdpi.comnih.gov Dithiocarbamates have been found to be particularly effective for the controlled polymerization of VT. mdpi.comnih.gov

The RAFT process helps to suppress unfavorable transfer and termination reactions that can occur due to the high reactivity of the growing VT macroradicals. mdpi.com The choice of solvent also plays a role in RAFT polymerization, with methanol leading to polymers with a narrower polydispersity compared to DMF. mdpi.com By varying the ratio of monomer to CTA, PVT with number-average molecular weights ranging from 11 to 61 kDa and polydispersity values as low as 1.16 have been achieved. mdpi.comnih.gov Kinetic studies of RAFT polymerization show a linear increase in the degree of polymerization over time, confirming the controlled nature of the process. mdpi.comnih.gov

Table 1: Conditions and Results of Free-Radical Polymerization of this compound

| Initiator | Solvent | Temperature (°C) | Mn (kDa) | PDI | Conversion (%) |

|---|---|---|---|---|---|

| AIBN | Methanol | 60 | 136 | 2.19 | 92 |

| AIBN | DMF | 60 | 176 | 2.10 | 87 |

| AIBN | DMF | 60 | 157 | 2.02 | 76 |

Data sourced from mdpi.com

Table 2: RAFT Polymerization of this compound

| CTA Type | Solvent | [M]:[CTA] Ratio | Mn (kDa) | PDI |

|---|---|---|---|---|

| Dithiocarbamate (B8719985) | Methanol | Various | 11 - 61 | as low as 1.16 |

| Dithiocarbamate | DMF | Various | 11 - 61 | >1.16 |

| Xanthate | - | - | - | - |

| Trithiocarbonate | - | - | - | - |

Data sourced from mdpi.comnih.gov

This is a placeholder for the article. The content will be generated in the subsequent steps based on the provided outline and instructions.

Copolymerization of this compound

Radical Copolymerization with Diverse Monomers

Allylamine (B125299)

New water-soluble functional copolymers have been synthesized from this compound and allylamine using free-radical initiation with azobisisobutyronitrile. elpub.rucyberleninka.ru By adjusting the reaction conditions, researchers have successfully produced copolymers with varied compositions and molecular weights ranging from 1,287 to 30,204 Da. elpub.rucyberleninka.ru These copolymers are noted for their high resistance to thermal destruction, with stability up to 260–280 °C. elpub.ru Furthermore, they exhibit properties of high-resistance organic semiconductors. elpub.ru The structure and properties of these copolymers were characterized using a suite of analytical techniques, including elemental analysis, IR and NMR ¹H-spectroscopy, gel permeation chromatography, and thermogravimetric analysis. elpub.rucyberleninka.ru

N-Vinyl-2-phenylpyrrole and 2-acrylamido-2-methyl-1-propanesulfonic acid

The radical copolymerization of this compound with N-vinyl-2-phenylpyrrole has yielded novel water-soluble co-oligomers. researchgate.net In this monomer pair, this compound demonstrates higher reactivity. researchgate.net The resulting co-oligomers are thermally stable and show characteristics typical of paramagnetic organic semiconductors. researchgate.net After being doped with iodine, the electrical conductivity of these copolymers can increase significantly. semanticscholar.org

Copolymers of this compound have also been synthesized with 2-acrylamido-2-methyl-1-propanesulfonic acid. semanticscholar.orgnih.gov These materials are distinguished by their high thermal stability, up to 250 °C, and electrochemical stability of more than 3 V. semanticscholar.orgnih.gov They also exhibit a high proton conductivity of 2 × 10⁻³ S/cm at 130 °C in an anhydrous state. semanticscholar.orgnih.gov Research suggests that proton conductivity in these copolymers occurs via a hopping mechanism, facilitated by structural diffusion. nih.gov

Copolymerization Constants and Microstructure Parameters

The study of copolymerization provides critical data on the relative reactivities of monomers, which are expressed as copolymerization constants (r₁, r₂). These constants are essential for predicting copolymer composition and understanding the microstructure of the polymer chains.

In the radical copolymerization of this compound (VT) with acrylic acid (AC) in a DMA medium, acrylic acid was found to be the more active monomer. researchgate.net The copolymerization constants were determined at various temperatures, as detailed in the table below. researchgate.net

| Temperature (°C) | r₁ (VT) | r₂ (AC) | r₁ * r₂ |

| 50 | 0.12 | 1.41 | 0.17 |

| 60 | 0.10 | 1.56 | 0.16 |

| 75 | 0.12 | 0.34 | 0.04 |

Data sourced from a study on the radical copolymerization of VT with AC. researchgate.net

Similarly, in the copolymerization of this compound (VTA) with 1-vinyl-4,5,6,7-tetrahydroindole (VTHI), VTA was found to have higher reactivity. researchgate.net For the copolymerization of this compound with N-vinyl-2-phenylpyrrole, it was also determined that this compound is the more reactive monomer in the pair. researchgate.net In contrast, when copolymerized with fluoroalkyl methacrylates, this compound is the less active monomer. researchgate.net The distribution of monomer units within the copolymer chain, described by microstructure parameters, indicates a statistical distribution for the co-oligomers of this compound and N-vinyl-2-phenylpyrrole. researchgate.net

Influence of Monomer Ratios and Reaction Conditions on Copolymer Properties

The properties of copolymers derived from this compound are highly dependent on the initial monomer feed ratios and the specific conditions under which the polymerization reaction is conducted.

For the copolymerization of this compound and allylamine, varying the reaction conditions allows for the synthesis of copolymers with a wide range of molecular weights, from 1,287 to 30,204 Da, and diverse compositions. elpub.rucyberleninka.ru These copolymers exhibit high thermal stability, withstanding temperatures up to 260–280 °C. elpub.ru

In the case of the copolymerization of this compound (VTA) with 1-vinyl-4,5,6,7-tetrahydroindole (VTHI), the initial monomer ratio directly influences the final copolymer composition and its intrinsic viscosity. researchgate.net As the proportion of VTA in the initial mixture increases, both the yield and the intrinsic viscosity of the resulting copolymer also increase. researchgate.net

The table below illustrates the effect of the initial monomer feed ratio on the composition and yield of the resulting copolymers in different solvents.

| Solvent | Initial Monomer Mixture (mol %) | Yield (%) | Copolymer Composition (mol %) | Intrinsic Viscosity [η] (dL g⁻¹) |

| VTA | VTHI | VTA | ||

| Benzene (B151609) | 10 | 90 | 25 | 33 |

| Benzene | 50 | 50 | 49 | 60 |

| Benzene | 90 | 10 | 82 | 91 |

| DMF | 10 | 90 | 54 | 31 |

| DMF | 50 | 50 | 65 | 65 |

| DMF | 90 | 10 | 66 | 92 |

Data adapted from a study on the radical copolymerization of VTA with VTHI. researchgate.net

Similarly, for copolymers of this compound and acrylic acid, the monomer ratio affects the intrinsic viscosity, with a copolymer synthesized from an equimolar mixture exhibiting an intrinsic viscosity of 9.2 dL/g. researchgate.net

Electrochemical Polymerization Studies of this compound

The electrochemical polymerization of this compound, often in conjunction with other monomers and in the presence of metal salts, has been explored for the creation of nanocomposite materials. This method allows for the in-situ formation of polymer-metal nanocomposites and coatings.

One study detailed the electrosynthesis of gold nanocomposites on iron and steel electrodes by combining the electropolymerization of this compound with crotonic acid and the cathodic deposition of gold. iapchem.org Another investigation focused on the electrochemical synthesis of silver nanocomposites by electropolymerizing this compound with N-vinyl-caprolactam in the presence of silver nitrate (B79036) (AgNO₃). springerprofessional.de This process resulted in the formation of metal nanocomposites and coatings on iron and steel electrodes. springerprofessional.de At high current densities (j ≥ 10 mA/cm²), the formation of nanocomposite films on the electrode surface was observed. springerprofessional.de The synthesized nanocomposites, containing up to 9% silver, consist of uniformly distributed, spherical silver nanoparticles within the polymer matrix. springerprofessional.de

Furthermore, copolymers of this compound with 2-acrylamido-2-methyl-1-propanesulfonic acid are characterized by high electrochemical stability, showing stability at over 3 volts. nih.gov The unique properties of polymers and copolymers based on this compound make them promising for creating electrochemically stable proton-conducting membranes. nih.govdntb.gov.ua

Advanced Materials and Functional Applications Derived from 1 Vinyl 1,2,4 Triazole Polymers

Poly(1-Vinyl-1,2,4-triazole) (PVT) and Copolymer Properties for Materials Design

Poly(this compound) (PVT) and its copolymers possess a distinctive set of physicochemical properties that are foundational to their use in materials science. researchgate.net These polymers are known for their water solubility, chemical resistance, and high thermal stability. researchgate.netnih.gov

Solubility Characteristics in Various Solvents

The solubility of a polymer is a critical factor in its processing and application. Poly(this compound) (PVT) is characterized by its good solubility in water and polar organic solvents. researchgate.net Specifically, PVT dissolves well in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). mdpi.commdpi.com This hydrophilicity is a key attribute for applications such as hydrophilic nanocomposites. However, it is generally insoluble in most common organic solvents. This selective solubility is an important consideration when choosing a matrix for nanocomposites. Copolymers of this compound also exhibit improved solubility, which aids in the processing and formation of membrane films. researchgate.netmdpi.com The solubility of PVT and its composites can be influenced by the manufacturing process; for instance, chemically modified multiwalled carbon nanotube (MWCNT)/PVT composites prepared via in situ emulsion polymerization have shown excellent solubility. uludag.edu.tr

Below is a data table summarizing the solubility of Poly(this compound) in various solvents.

| Solvent | Solubility |

| Water | Good researchgate.netmdpi.com |

| Dimethylformamide (DMF) | Good mdpi.commdpi.com |

| Dimethyl Sulfoxide (DMSO) | Good mdpi.commdpi.com |

| Polar Organic Solvents | Good researchgate.net |

| Most Organic Solvents | Insoluble |

Complex Formation Capabilities

The triazole ring in the PVT structure contains nitrogen atoms with lone pairs of electrons, which imparts the ability to form complexes with various metal ions. researchgate.netsmolecule.commpg.de This complexing ability is a significant property of both homopolymers and copolymers of this compound. researchgate.netnih.govmdpi.com The coordination with metal ions can enhance or alter the physicochemical properties of the polymer. smolecule.com For instance, poly(4-ethyl-1-vinyl-1,2,4-triazolium) has demonstrated a greater capacity for loading transition metal ions compared to its imidazolium-based counterparts. mpg.dearxiv.org This property is crucial for applications such as the creation of metal-polymer nanocomposites. PVT serves as an effective stabilizing matrix for nanoparticles of metals like silver (Ag) and gold (Au), where the triazole rings interact with the surface atoms of the metal nanoparticles. mdpi.commdpi.comcrimsonpublishers.com This interaction can be observed through shifts in the absorption bands of the triazole ring in spectroscopic analyses. crimsonpublishers.com

Film-Forming Ability and Mechanical Strength

Polymers and copolymers of this compound are noted for their excellent film-forming capabilities. researchgate.netmdpi.comcrimsonpublishers.com Spin coating of PVT solutions results in very homogeneous films with smooth surfaces. researchgate.net In its solid state, the polymer is X-ray amorphous and can form films with a "cell" structure. mdpi.com These films and the resulting polymeric architectures, such as membranes, exhibit high mechanical strength. researchgate.netmdpi.com This robustness is a critical attribute for applications requiring durable materials. The incorporation of hydrophobic groups in copolymers contributes to high mechanical strength, while the hydrophilic segments facilitate other functions like proton transport. mdpi.com

Morphological Stability of Polymeric Architectures

The morphological stability of polymeric materials is essential for their long-term performance. Copolymers based on this compound are known to promote high morphological stability in membranes. researchgate.netmdpi.com This stability is particularly important in applications like fuel cells, where the membrane must maintain its integrity under operating conditions. mdpi.com Hydrophobic groups within the polymer structure contribute significantly to this stability. mdpi.com Even when formed into nanocomposites, such as with tellurium nanoparticles, the resulting materials form as nanoparticles dispersed within the polymer matrix, indicating a stable morphology. mdpi.comnih.gov

Electrical Conductivity (Organic Semiconductors)

Pure Poly(this compound) (PVT) is classified as an organic dielectric. nih.govmdpi.com At room temperature, it exhibits a very low specific electrical conductivity, on the order of 10⁻¹⁵ to 10⁻¹⁶ S/cm. nih.gov However, the electrical properties of PVT can be significantly modified through doping or by forming composites. For example, doping copolymers of this compound with diiodine can increase the electrical conductivity by seven orders of magnitude due to the formation of charge-transfer complexes. researchgate.net

Furthermore, creating nanocomposites by incorporating conductive materials into the PVT matrix can transition the material from a dielectric to a semiconductor. When PVT is combined with thermoelectric tellurium (Te) nanoparticles, the DC electrical conductivity of the resulting nanocomposite increases with both the content of Te and the temperature. mdpi.comnih.govbohrium.com At 80 °C, nanocomposites with 2.8 wt% and 4.3 wt% of tellurium exhibit conductivity values that surpass the 10⁻¹⁰ S/cm threshold, which is the conventional boundary separating dielectrics from semiconductors. mdpi.comnih.govbohrium.com This demonstrates the potential to tune the electrical properties of PVT-based materials for applications in organic electronics. nih.govbohrium.com

Below is a data table summarizing the electrical conductivity of PVT and its composites.

| Material | Conductivity (S/cm) | Conditions |

| Pure PVT | 10⁻¹⁵–10⁻¹⁶ | Room Temperature nih.gov |

| PVT-Te Nanocomposite (2.8 wt% Te) | > 10⁻¹⁰ | 80 °C mdpi.comnih.gov |

| PVT-Te Nanocomposite (4.3 wt% Te) | > 10⁻¹⁰ | 80 °C mdpi.comnih.gov |

| Diiodine-doped Copolymers | Increased by 7 orders of magnitude | - researchgate.net |

Functional Material Applications

The unique properties of PVT and its copolymers enable their use in a variety of functional material applications. Their high thermal stability (up to 300–350 °C), chemical resistance, and excellent film-forming ability make them suitable for creating robust membranes. researchgate.netnih.govmdpi.com

One of the most promising areas is in the development of proton-conducting membranes for fuel cells. researchgate.netmdpi.com These membranes can achieve high ionic conductivity (up to 10⁻³–10⁻¹ S/cm) under anhydrous conditions and at temperatures above 100 °C. researchgate.netmdpi.com

The complex formation capability of PVT is leveraged in the creation of metal-polymer nanocomposites. mdpi.commdpi.com These materials, containing silver or gold nanoparticles stabilized by the PVT matrix, have potential applications in catalysis and optical systems. mdpi.comcrimsonpublishers.com

Furthermore, the ability to tune the electrical conductivity of PVT through the formation of nanocomposites opens up possibilities in organic electronics. nih.govbohrium.com By incorporating nanoparticles like tellurium, PVT can be transformed from a dielectric into a semiconductor, making it a candidate for use in organic field-effect transistors (OFETs) and other electronic devices. researchgate.netnih.gov The polymer's good film-forming properties are also advantageous in this context, allowing for the creation of thin, homogeneous dielectric layers. researchgate.net

Proton-Conducting Membranes for Fuel Cells (PEMFCs)

Poly(this compound) (PVT) has emerged as a promising polymer matrix for the development of proton-conducting membranes for Polymer Electrolyte Membrane Fuel Cells (PEMFCs), particularly for applications requiring operation at intermediate temperatures (100–200 °C) under anhydrous or low-humidity conditions. nih.govresearchgate.net The inherent properties of the triazole rings within the polymer structure provide sites for proton hopping, a critical mechanism for proton conduction in the absence of water. core.ac.uk To enhance proton conductivity, PVT is typically doped with acids, creating a network for efficient proton transport. These membranes are valued for their high thermal stability, which can reach up to 300–330 °C, and their ability to form mechanically strong and morphologically stable films. researchgate.netmdpi.com

Doping Strategies (e.g., Phosphoric Acid, Nitrilotri(methyl triphosphonic acid))

The enhancement of proton conductivity in PVT-based membranes is primarily achieved through doping with proton-donating molecules. Phosphoric acid (H₃PO₄) and nitrilotri(methyl triphosphonic acid) (NTMPA) are two common dopants investigated for this purpose. researchgate.netmdpi.com

Phosphoric Acid (H₃PO₄) Doping: Phosphoric acid is a widely used dopant due to its high intrinsic proton conductivity and low volatility. When doped into PVT, the acid molecules interact with the nitrogen atoms of the triazole rings, creating a pathway for proton transport via the Grotthuss mechanism. mdpi.comcapes.gov.br The interaction involves proton exchange between the polymer and the acid. mdpi.com Studies have shown that the proton conductivity of these membranes is highly dependent on the doping level and operating temperature. For instance, a PVT membrane doped with one mole of phosphoric acid per polymer repeat unit (PVTri/H₃PO₄) exhibited a proton conductivity of 5.0 × 10⁻³ S/cm at 150 °C under anhydrous conditions. researchgate.netresearchgate.net Blending PVT with other polymers, such as polybenzimidazole (PBI), and then doping with phosphoric acid can further enhance performance due to the creation of a more porous morphology that allows for higher acid loading. diva-portal.org

Nitrilotri(methyl triphosphonic acid) (NTMPA) Doping: NTMPA is another effective dopant, notable for its three phosphonic acid groups which can contribute significantly to proton conductivity. core.ac.uk Polymer electrolyte composite membranes have been successfully prepared by doping PVT with NTMPA at various molar ratios. researchgate.netresearchgate.net Fourier-transform infrared spectroscopy (FT-IR) has confirmed the proton transfer from NTMPA to the triazole rings of the PVT. core.ac.uk The thermal stability of these doped membranes is maintained up to approximately 250 °C. core.ac.ukresearchgate.net The conductivity of NTMPA-doped membranes increases with both temperature and the concentration of the dopant. core.ac.uk

High Temperature Performance and Ionic Conductivity

A key advantage of PVT-based membranes is their ability to function at temperatures above 100 °C without the need for external humidification, which is a major limitation for conventional Nafion® membranes. nih.govmdpi.com The thermal stability of PVT itself is high, and when doped, the resulting membranes remain stable up to temperatures of at least 250-300 °C. researchgate.netmdpi.com

The ionic conductivity of these membranes is a critical performance metric. For phosphoric acid-doped PVT, conductivity values in the range of 10⁻³ S/cm have been consistently reported at temperatures between 140-150 °C. researchgate.netcapes.gov.br For NTMPA-doped systems, a maximum proton conductivity of 8.5 × 10⁻⁴ S/cm was achieved at 150 °C with a dopant molar ratio of 0.25 (PVTRI/TPA-0.25). core.ac.ukresearchgate.netresearchgate.net The conductivity generally follows an Arrhenius-type behavior, increasing with temperature. The electrochemical stability window for NTMPA-doped membranes has been shown to be about 1.5 V. core.ac.uk

Below is a data table summarizing the ionic conductivity of doped PVT membranes from various research findings.

| Polymer System | Dopant | Doping Level (molar ratio) | Temperature (°C) | Anhydrous Ionic Conductivity (S/cm) |

| PVT | Phosphoric Acid | 1:1 | 150 | 5.0 x 10⁻³ |

| PVT | Phosphoric Acid | 2:1 | 140 | 4.0 x 10⁻³ |

| PVT | Nitrilotri(methyl triphosphonic acid) | 0.125:1 | 150 | ~1.0 x 10⁻⁵ |

| PVT | Nitrilotri(methyl triphosphonic acid) | 0.25:1 | 150 | 8.5 x 10⁻⁴ |

| PVT | Nitrilotri(methyl triphosphonic acid) | 0.5:1 | 150 | ~2.0 x 10⁻⁴ |

Polymer Nanocomposites and Hybrid Materials

The incorporation of nanoparticles into the poly(this compound) matrix allows for the creation of advanced functional materials with tailored properties. The triazole units in the PVT polymer act as effective stabilizing agents for a variety of metallic and metal oxide nanoparticles. mdpi.commdpi.com

Silver Nanocomposites (e.g., Ag/PVT)

Silver/poly-1-vinyl-1,2,4-triazole (Ag/PVT) nanocomposites have been synthesized where silver nanoparticles (AgNPs) are stabilized within the PVT matrix. nih.gov PVT is an excellent matrix for this purpose due to its high capacity to bind silver ions and stabilize the resulting nanoparticles. mdpi.com The synthesis can be achieved through methods like the chemical reduction of silver ions in a PVT solution or via radiation-induced reduction. mdpi.comresearchgate.net These nanocomposites typically contain AgNPs with sizes ranging from 2 to 14 nm. nih.govmdpi.com The primary application for these materials is in the biomedical field, leveraging the strong antimicrobial activity of silver nanoparticles against both Gram-positive and Gram-negative bacteria. nih.govnih.gov A significant advantage of using PVT as the stabilizing matrix is its non-toxic nature, which results in nanocomposites that are effective antimicrobials without being toxic to mammalian cells. nih.govnih.gov

Gold Nanocomposites

Gold nanoparticles (AuNPs) have also been successfully incorporated into a PVT matrix. mdpi.com A common method for synthesizing these nanocomposites is a one-pot synthesis where the polymerization of the this compound monomer and the reduction of Au(III) ions occur concurrently, often initiated by radiation. mdpi.comresearchgate.net This process yields AuNPs with sizes ranging from approximately 1 to 11 nm, uniformly distributed within the polymer. mdpi.com The triazole rings of the PVT are believed to interact with the surface of the gold nanoparticles, contributing to their stability. crimsonpublishers.com These gold nanocomposites are of interest for their potential applications in catalysis, nanophotonics, and medicine. mdpi.comcrimsonpublishers.com

Nanocomposites with Metal Oxides (e.g., Fe₃O₄, BaFe₁₂O₁₉, TiO₂)

PVT has been used to create nanocomposites with various metal oxides, imparting magnetic and enhanced electrical properties to the polymer.

Iron(II,III) Oxide (Fe₃O₄): Conductive PVT-Fe₃O₄ nanocomposites have been synthesized by coating freshly prepared magnetite nanoparticles with PVT. researchgate.net This results in a material with an electrical conductivity in the range of 10⁻⁴ to 10⁻⁶ S/cm in an alternating current field. researchgate.netmdpi.com In some preparations, the nanoparticles consist of a zero-valence iron core with an oxide shell. researchgate.net These magnetic nanocomposites have potential applications in areas requiring materials with both conductivity and magnetic response.

Barium Hexaferrite (BaFe₁₂O₁₉): Nanocomposites of PVT and barium hexaferrite (a magnetic ceramic) have been fabricated through the in-situ polymerization of the vinyltriazole monomer in the presence of BaFe₁₂O₁₉ nanoparticles. diva-portal.orgdiva-portal.org The resulting material contains a significant inorganic phase (around 45 wt%) and exhibits ionic conductivity that is dependent on the frequency of the applied alternating current, with reported values in the range of 10⁻⁷ to 10⁻¹² S/cm. mdpi.comdiva-portal.org

Titanium Dioxide (TiO₂): While less detailed in available literature, PVT has also been used in the formation of composite membranes with TiO₂ nanoparticles, particularly in the context of proton-conducting membranes to improve properties like phosphoric acid retention. mdpi.com

Below is a data table summarizing the properties of various PVT-based nanocomposites.

| Nanocomposite System | Nanoparticle | Nanoparticle Size | Synthesis Method | Key Properties/Findings |

| Ag/PVT | Silver (Ag) | 2 - 14 nm | Chemical/Radiation Reduction | Antimicrobial activity, low toxicity |

| Au/PVT | Gold (Au) | 1 - 11 nm | One-pot radiation synthesis | Uniform nanoparticle distribution |

| PVT-Fe₃O₄ | Iron(II,III) Oxide (Fe₃O₄) | ~12 nm | Wet chemical process | AC conductivity of 10⁻⁴ - 10⁻⁶ S/cm |

| PVT-BaFe₁₂O₁₉ | Barium Hexaferrite (BaFe₁₂O₁₉) | ~17 nm | In-situ polymerization | Ionic conductivity of 10⁻⁷ - 10⁻¹² S/cm (frequency dependent) |

Nanocomposites with Carbon Nanotubes (SWNT, MWCNT)

Polymers of this compound (PVT) have been utilized to create advanced nanocomposites with both single-walled carbon nanotubes (SWNTs) and multi-walled carbon nanotubes (MWCNTs). nih.govmdpi.com These composites are synthesized to leverage the properties of both the polymer matrix and the carbon nanotubes, aiming for materials with enhanced electrical, thermal, and mechanical characteristics.

The preparation of these nanocomposites often involves in situ polymerization techniques. tandfonline.comresearchgate.net For instance, chemically modified MWCNT/poly(this compound) (PVTri) composites have been successfully prepared through in situ emulsion polymerization. tandfonline.comresearchgate.net This method ensures a good dispersion of the nanotubes within the polymer matrix. The resulting MWCNT/PVTri composites have demonstrated excellent solubility and a slightly elevated glass transition temperature compared to the pure polymer. tandfonline.com Characterization of these materials is typically performed using Fourier transform infrared spectroscopy, X-ray diffraction, and electron microscopy to confirm their morphological and structural properties. tandfonline.comresearchgate.net

Another approach involves the surface polymerization of this compound copolymers on carbon nanotubes to fabricate diodes. researchgate.neticm.edu.plbibliotekanauki.pl For example, a poly(ethylene glycol dimethacrylate-co-1-vinyl-1,2,4-triazole)/SWCNT composite has been used to create a diode structure on an n-GaAs substrate. researchgate.neticm.edu.plbibliotekanauki.pl

The electrical properties of these nanocomposites are a key area of interest. PVT composites synthesized with SWNTs and MWCNTs via emulsion polymerization have shown an electrical conductivity of approximately 10⁻² S/cm, indicating their potential for applications such as in fuel cells. nih.govmdpi.com A recent development reported the covalent grafting of a block copolymer, poly-N-vinyl-1,2,4-triazole-b-poly-N-vinyl imidazole, onto the surface of MWCNTs using a surface-initiated reversible addition–fragmentation chain transfer (SI-RAFT) technique. acs.org When used as a nanofiller in a polybenzimidazole membrane, this functionalized MWCNT material significantly enhanced proton conductivity, reaching 0.164 S cm⁻¹ at 180 °C. acs.org

| Nanocomposite Type | Synthesis Method | Key Findings | Reference |

|---|---|---|---|

| MWCNT/Poly(this compound) | In situ emulsion polymerization | Excellent solubility, slightly higher glass transition temperature than pure PVT. | tandfonline.com |

| SWNT/Poly(this compound) | Emulsion polymerization | Electrical conductivity of ~10⁻² S/cm. | nih.gov |

| pNVT-b-pNVI-g-MWCNT in Polybenzimidazole | SI-RAFT polymerization | Proton conductivity of 0.164 S cm⁻¹ at 180 °C. | acs.org |

| Poly(ethylene glycol dimethacrylate-co-1-vinyl-1,2,4-triazole)/SWCNT | Surface polymerization | Fabrication of a rectifying diode on an n-GaAs substrate. | icm.edu.pl |

Stabilizing Matrices for Metal Nanoparticle Formation

Polymers and copolymers derived from this compound are recognized for their high stabilizing ability in the formation of various metal nanoparticles, including silver (Ag), gold (Au), copper (Cu), and iron (Fe). nih.govresearchgate.net The triazole units within the polymer chain act as strong ligands for metal ions, ensuring the effective stabilization of the resulting nanoparticles. researchgate.net This makes poly(this compound) (PVT) an excellent and highly effective polymeric matrix for creating stable metal-polymer nanocomposites. mdpi.comdovepress.com

The synthesis of these nanocomposites can be achieved through various methods. One-pot synthesis via radiation-induced polymerization and reduction is a notable "green" method. mdpi.com In this process, irradiating aqueous solutions containing both this compound monomer and metal ions (e.g., Au(III) or Ag+) leads to simultaneous polymerization of the monomer and formation of metal nanoparticles. mdpi.commdpi.com The resulting nanoparticles are stabilized by the newly formed PVT macromolecules. mdpi.com For gold nanoparticles (AuNPs) synthesized this way, sizes have been observed in the range of 1 to 11 nm, influenced by the initial ratio of the monomer to gold ions. researchgate.netmdpi.com Similarly, for silver nanoparticles (AgNPs), this method can produce nanoparticles with an average size of 2–3 nm and a narrow size distribution, indicating effective stabilization by the triazole groups. mdpi.com

Chemical reduction is another common method. In this approach, a reducing agent like sodium borohydride (B1222165) or formaldehyde (B43269) is added to an aqueous solution of a metal salt (e.g., silver nitrate) in the presence of pre-synthesized PVT. mdpi.com The polymer matrix stabilizes the metallic nanoparticles through coordination bonds between the triazole rings and the surface metal atoms. mdpi.comcrimsonpublishers.com Using this technique, AgNPs with a narrow size distribution of 2–6 nm have been produced. dovepress.com The properties of the final nanocomposite depend on factors such as the nature of the reducing agent and the initial polymer-to-metal precursor ratio. mdpi.com

The interaction between the triazole rings of the polymer and the metal nanoparticle surface is confirmed by spectroscopic analysis. crimsonpublishers.com Infrared spectroscopy shows a slight shift in the absorption bands characteristic of the triazole ring's stretching vibrations, indicating a coordination interaction with the surface atoms of the metal nanoparticles. crimsonpublishers.com

| Nanoparticle | Polymer Matrix | Synthesis Method | Nanoparticle Size | Reference |

|---|---|---|---|---|

| Gold (Au) | Poly(this compound) | Radiation-induced one-pot synthesis | 1–11 nm | researchgate.netmdpi.com |

| Silver (Ag) | Poly(this compound) | Radiation-induced one-pot synthesis | 2–3 nm | mdpi.com |

| Silver (Ag) | Poly(this compound-co-N-vinylpyrrolidone) | Chemical reduction | 2–6 nm | dovepress.com |

| Gold (Au) | Copolymer of this compound and Acrylic Acid | Electrosynthesis | 2–10 nm | crimsonpublishers.com |

Applications in Optoelectronics and Electronics

The highly electron-deficient nature of the 1,2,4-triazole (B32235) system imparts excellent electron-transport and hole-blocking properties to its derivatives. researchgate.net This has led to the investigation and application of both small molecules and polymers containing 1,2,4-triazole moieties in a variety of optoelectronic and electronic devices. researchgate.netmdpi.com

Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

Derivatives of 1,2,4-triazole are widely used as materials in the fabrication of organic light-emitting diodes (OLEDs), including phosphorescent (PHOLEDs) and polymer-based (PLEDs) versions. researchgate.net Their primary role is often as an electron-transport material (ETM) or a hole-blocking material (HBL). researchgate.netossila.com The electron-deficient triazole ring facilitates efficient electron transport while its low highest occupied molecular orbital (HOMO) energy level effectively blocks holes, confining charge recombination to the emissive layer and thereby enhancing device efficiency. ossila.comacs.org

For example, 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) is a well-known triazole derivative used as an efficient ETM and HBL, particularly in blue PHOLEDs, due to its high triplet energy level (ET: 2.7 eV). ossila.com The use of 1,2,4-triazole derivatives as either small molecules or as units within a polymer backbone has enabled the creation of high-performance light-emitting devices. researchgate.net Copolymers incorporating this compound and N-vinylcarbazole have been synthesized, combining the stabilizing properties of the triazole with the hole-conducting nature of carbazole, and have been used to create metal-polymer complexes with luminescent properties. researchgate.net

Organic Field-Effect Transistors (OFETs)

Poly(this compound) (PVT) has been successfully demonstrated as a novel water-soluble polymeric dielectric layer for organic field-effect transistors (OFETs). researchgate.netnih.govnih.gov PVT offers several advantageous properties for this application, including good film-forming capabilities, low leakage current, and a high breakdown voltage of around 4 MV cm⁻¹. mdpi.comresearchgate.netnih.gov

Researchers have fabricated both p-channel and n-channel OFETs using PVT as the dielectric. researchgate.netnih.gov In these devices, pentacene (B32325) is commonly used as the p-channel active layer and fullerene (C₆₀) as the n-channel active layer. researchgate.netnih.govnih.gov The resulting OFETs exhibit excellent performance with a lack of hysteresis, very low threshold voltages, and high on/off ratios. researchgate.netnih.gov The excellent film-forming properties of PVT have also been utilized to create thin bilayer dielectrics with materials like AlOx, which helps to decrease the operating voltage of the devices. researchgate.netnih.govnih.gov Studies on temperature-dependent charge transport in OFETs with a PVT dielectric layer have provided further insights into the material's performance. jku.at The specific electrical conductivity of PVT at room temperature is on the order of 10⁻¹⁵–10⁻¹⁶ S/cm, confirming its properties as an organic dielectric suitable for OFETs. mdpi.com

| Device Type | Active Layer | Dielectric Layer | Key Performance Metric | Reference |

|---|---|---|---|---|

| p-channel OFET | Pentacene | PVT | Low threshold voltage, high on/off ratio, no hysteresis. | researchgate.netnih.gov |

| n-channel OFET | Fullerene (C₆₀) | PVT | Low threshold voltage, high on/off ratio, no hysteresis. | researchgate.netnih.gov |

| Ambipolar OFET | MEH-PPV-POSS | PVT | All-solution processed device realized. | nih.gov |

| Low-voltage OFET | Pentacene | AlOx/PVT bilayer | Reduced operating voltage. | researchgate.netnih.gov |

Optical Waveguides

The application of 1,2,4-triazole derivatives extends to the field of photonics, specifically in the creation of optical waveguides. researchgate.net Research has shown that ribbon-like supramolecular structures formed through the organized aggregation of 4-aryl-4H-1,2,4-triazoles can function as optical waveguides. rsc.org These structures are capable of propagating photoluminescence, demonstrating their potential for use in integrated photonic circuits and devices. rsc.orgnih.gov This behavior stems from the self-assembly of the triazole-based molecules into ordered architectures that can confine and guide light.

Organic Photovoltaic Cells

The electron-accepting (electron-withdrawing) properties of the 1,2,4-triazole ring make it a suitable building block for materials used in organic photovoltaic cells (OPVs). researchgate.netsioc-journal.cn In the design of high-performance OPV materials, a donor-acceptor (D-A) architecture is commonly employed to create low-bandgap polymers that can absorb a broader range of the solar spectrum. sioc-journal.cn